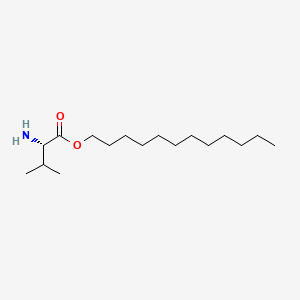

L-Valine, dodecyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52207-50-8 |

|---|---|

Molecular Formula |

C17H35NO2 |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

dodecyl (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3/t16-/m0/s1 |

InChI Key |

ZPAXKQNZIUNMHH-INIZCTEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C(C)C)N |

Origin of Product |

United States |

Significance of Chiral Amino Acid Derivatives in Organic and Supramolecular Chemistry

Chiral amino acid derivatives are of paramount importance in both organic and supramolecular chemistry due to their stereospecific nature, which is fundamental to biological processes. In organic synthesis, they are invaluable as chiral synthons or auxiliaries, enabling the stereoselective construction of complex molecules like pharmaceuticals and natural products. nih.govhmdb.ca The precise three-dimensional arrangement of atoms in these derivatives is crucial for their interaction with biological targets, such as enzymes and receptors. hmdb.ca

In the realm of supramolecular chemistry, the self-assembly of chiral molecules is a key focus. chemeo.com Chiral amino acid derivatives can spontaneously organize into well-defined, higher-order structures such as nanofibers, nanotubes, and vesicles. chemeo.comchemeo.com This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and, in the case of amphiphilic derivatives, hydrophobic interactions. chemeo.com The chirality of the building blocks is often transferred to the macroscopic level, resulting in materials with unique chiroptical properties. nih.gov These ordered assemblies have potential applications in areas such as chiral recognition, catalysis, and the development of responsive "smart" materials. nih.govhmdb.ca

Overview of L Valine and Its Chemical Modifiability

L-Valine is an essential, proteinogenic alpha-amino acid, distinguished by its branched-chain isopropyl side group. researchgate.net As one of the fundamental building blocks of proteins, its structure and properties are well-understood. From a chemical standpoint, L-Valine possesses two primary functional groups that are amenable to modification: the alpha-amino group and the alpha-carboxyl group. mdpi.com

The amino group can readily undergo reactions such as acylation, alkylation, and arylation. The carboxyl group, on the other hand, is typically modified through esterification or amidation. researchgate.net These modifications allow for the synthesis of a vast array of L-Valine derivatives with tailored properties. For instance, attaching a long alkyl chain to the carboxyl group via an ester linkage transforms the hydrophilic amino acid into an amphiphilic molecule with surface-active properties. mdpi.com This modifiability is central to its use in creating molecules for specific applications, including as intermediates in the synthesis of pharmaceuticals. researchgate.net

Rationale for the Synthesis and Investigation of L Valine, Dodecyl Ester

Classical Esterification Techniques

Traditional methods for the synthesis of this compound often rely on well-established chemical principles that ensure high yields and purity, though sometimes at the cost of environmental impact.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a cornerstone of organic synthesis and a common method for producing this compound. pearson.comrsc.org This approach involves reacting L-valine with dodecanol (B89629) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant (dodecanol) is often used, or the water formed during the reaction is continuously removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. pearson.commasterorganicchemistry.comoperachem.com

The mechanism involves the protonation of the carbonyl oxygen of L-valine by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from the oxygen of dodecanol. A series of proton transfer steps then occurs, leading to the elimination of a water molecule and the formation of the final ester product. masterorganicchemistry.com While effective, this method requires stringent anhydrous conditions and can generate corrosive byproducts.

Chloro-hydrogenation and Subsequent Neutralization

An alternative classical route to this compound involves a two-step process starting with the simultaneous esterification and chloro-hydrogenation of L-valine. mdpi.comnih.gov In this method, L-valine is reacted with dodecanol in the presence of a chlorinating agent like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. psu.edumdpi.com This reaction yields the this compound hydrochloride salt. mdpi.comnih.gov

The intermediate hydrochloride salt is then neutralized using a base, such as a 25% ammonia (B1221849) solution or triethylamine, to yield the free this compound. mdpi.comnih.govmdpi.com This method is particularly useful as the hydrochloride intermediate is often more stable and easier to purify than the free ester. mdpi.com The process has been successfully applied to the synthesis of various amino acid alkyl esters. mdpi.comnih.govmdpi.com

Green Chemistry and Sustainable Synthesis Routes

In response to the growing demand for environmentally friendly chemical processes, green chemistry principles have been applied to the synthesis of this compound. These methods prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste.

Enzymatic Biocatalysis for Ester Formation

Enzymatic synthesis represents a significant advancement in the sustainable production of this compound. Lipases, particularly immobilized lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for this esterification. wur.nlscielo.br These enzymes operate under mild conditions, often in non-aqueous or solvent-free systems, which minimizes energy consumption and the use of volatile organic compounds. wur.nlscielo.br

The enzymatic reaction involves the formation of an acyl-enzyme intermediate between the lipase and L-valine, followed by a nucleophilic attack from dodecanol to release the ester product. wur.nl This method offers high selectivity, reducing the formation of byproducts and simplifying the purification process. Research has shown that lipase-catalyzed synthesis can achieve high yields of amino acid esters, making it a viable alternative to classical chemical methods. scielo.brmdpi.com

| Catalyst | Reaction Conditions | Yield | Reference |

| Lipase TL IM | Methanol, 35°C, 30 min residence time (continuous flow) | High | mdpi.com |

| Lipozyme TL IM | Solvent-free, varied temperatures | Maximum ECN32 of 16.75% after 4h | sbmu.ac.ir |

| Porcine Pancreas Lipase | 3-methyl-3-pentanol with 5% (v/v) buffer | Up to 90% for dipeptides | capes.gov.br |

Alternative Alkylating Agents and Reaction Conditions

The exploration of alternative alkylating agents and reaction conditions is another facet of green chemistry applied to ester synthesis. Instead of traditional alkyl halides, which are not derived from natural sources, long-chain alcohols like dodecanol can be used in ruthenium-catalyzed N-alkylation of amino acid esters, presenting a more sustainable pathway. chalmers.se

Microwave-assisted synthesis has also emerged as a rapid and efficient method for the esterification of amino acids. scirp.org The high polarity of amino acids makes them suitable for microwave heating, which can significantly reduce reaction times and improve yields compared to conventional heating methods. scirp.org Furthermore, the use of less hazardous solvents and catalysts, such as dimethyl carbonate as a "green" methylating agent, aligns with the principles of sustainable chemistry. arkat-usa.org

Scale-Up and Industrial Feasibility of Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. The economic viability and efficiency of the chosen synthetic route are paramount.

Classical methods like Fischer esterification are often favored for large-scale production due to their low cost and the use of readily available bulk chemicals. masterorganicchemistry.com However, the energy-intensive conditions and waste generation can be significant drawbacks. rsc.org

Enzymatic processes, while offering environmental benefits, can be hindered by the cost and stability of the biocatalyst. rsc.org Immobilization of lipases can help to mitigate these issues by allowing for enzyme reuse over multiple batches, thereby improving the economic feasibility. scielo.br The development of continuous-flow reactor systems for enzymatic synthesis further enhances scalability by offering better control over reaction parameters and increasing throughput. mdpi.com

The optimization of reaction conditions, such as temperature, substrate molar ratios, and catalyst loading, is crucial for maximizing yield and minimizing production costs on an industrial scale. For instance, in the esterification of L-leucine, a similar amino acid, scaling up from batch to continuous flow processes under microwave irradiation has been successfully demonstrated, indicating a potential pathway for the industrial synthesis of this compound. scirp.org

| Factor | Classical Esterification | Enzymatic Biocatalysis |

| Catalyst | Strong acids (H₂SO₄, p-TsOH) | Lipases (e.g., CALB) |

| Conditions | High temperatures, anhydrous | Mild temperatures, aqueous or non-aqueous |

| Yield | Generally high | High, dependent on optimization |

| Byproducts | Acidic/corrosive waste | Minimal, often just water |

| Scalability | Well-established, cost-effective | Dependent on enzyme cost and stability |

| Sustainability | Lower, energy-intensive | Higher, uses renewable catalysts |

Derivatization Strategies for Advanced Molecular Architectures

This compound is a versatile chiral building block derived from the proteinogenic amino acid L-valine. Its structure, featuring a stereogenic center, a reactive amino group, and a long hydrocarbon chain, allows for a variety of derivatization strategies to construct complex molecules and functional materials. These strategies typically target the nucleophilic amino group or utilize the entire molecule as a component in larger, ordered systems.

N-Substitution and Acylation

The primary amine of this compound is a key site for derivatization, allowing for the attachment of various functional groups through N-substitution (alkylation) and N-acylation reactions. These modifications are fundamental in tuning the molecule's chemical properties, such as its amphiphilicity, and for synthesizing advanced surfactants and peptidomimetics.

N-Acylation: This process involves the formation of an amide bond between the amino group of this compound and a carboxylic acid or its derivative. A common strategy is the reaction with an acyl chloride or activated ester. For instance, N-acyl amino acids are a well-established class of anionic surfactants. The acylation of L-valine esters combines the chiral head group of the amino acid with a hydrophobic acyl chain, creating potent surfactants. An example is the synthesis of N-lauroyl-L-valine esters, which form chiral aggregates in various solvents. The resulting N-acylated dodecyl ester is a nonionic or potentially cationic amphiphile, depending on further modifications.

N-Substitution: The direct alkylation of the amino group offers another route to new molecular architectures. Modern synthetic methods allow for the catalytic N-alkylation of unprotected amino acids using alcohols, presenting a green alternative to traditional methods that use alkyl halides. This "borrowing hydrogen" methodology produces water as the only byproduct. This strategy can be applied to synthesize N-alkylated L-valine dodecyl esters, which are valuable as building blocks for fully bio-based surfactants and other specialty chemicals.

Table 1: N-Derivatization Reactions of this compound

| Reaction Type | Reagent Class | Bond Formed | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-Acylation | Acyl Halide / Activated Ester | Amide | N-Acyl | , |

| N-Substitution | Alcohol (with catalyst) | Amine | Secondary/Tertiary Amine |

Functionalization at the Carboxyl Group

The dodecyl ester moiety of the title compound is itself a functionalization of the carboxylic acid group of L-valine. This esterification is a critical first step that imparts significant hydrophobicity to the molecule and protects the carboxyl group from participating in other reactions, thereby directing further derivatization towards the amino group.

The synthesis of this compound can be achieved through several standard esterification methods. A plausible prebiotic synthesis involves the direct dehydration reaction between L-valine and decanol (B1663958) (a shorter-chain analogue of dodecanol) at elevated temperatures in an acidic medium. A more common laboratory and industrial approach is the Fischer esterification, where L-valine and dodecyl alcohol are reacted in the presence of a strong acid catalyst like hydrogen chloride. This reaction is often the first step in a multi-step synthesis to produce more complex derivatives.

Once synthesized, the entire L-valine dodecyl ester molecule can act as a single functional unit. A notable example is its use as the cationic component in amino acid-based ionic liquids. In this context, the amino group of the ester is protonated by an acidic drug, such as ibuprofen, to form an ibuprofenate salt. This creates a novel ion pair where the L-valine dodecyl ester acts as the cation, demonstrating a functionalization that relies on the presence of both the ester group (for lipophilicity) and the amino group (for salt formation). The length of the ester chain, in this case dodecyl, has been shown to significantly influence the physicochemical properties, such as lipophilicity and biodegradability, of the resulting ionic liquid.

Table 2: Synthetic Approaches for this compound

| Method | Reactants | Key Conditions | Reference |

|---|---|---|---|

| Prebiotic-type Synthesis | L-Valine, Decanol* | 0.5 M HCl, 60-80°C | |

| Fischer Esterification | L-Valine, Dodecanol | Chlorinating agent (e.g., SOCl₂), Ether | , |

*Note: The reference study used decanol, but the principle applies to dodecanol.

Incorporation into Complex Chiral Scaffolds

The defined stereochemistry and amphiphilic nature of this compound make it an excellent candidate for incorporation into larger, self-assembling chiral superstructures. These advanced architectures are of interest in materials science, catalysis, and chiral recognition.

A prime example is the use of this compound to build chiral supramolecular polymers. In this approach, the amino group of the ester is coupled to a rigid, symmetric core molecule, such as benzene-1,3,5-tricarboxamide (B1221032) (BTA). The resulting BTA-valine-dodecyl-ester monomers self-assemble in solution through a network of hydrogen bonds between the amide groups of the BTA core. The chirality of the L-valine unit is transferred to the supramolecular level, directing the monomers to stack into long, helical polymers. The dodecyl ester chains play a crucial role in ensuring solubility in nonpolar solvents and in mediating the interactions between the polymeric chains.

This strategy is part of a broader field where amino acid esters are attached to various molecular platforms to induce chirality and direct assembly. For instance, other L-valine esters, such as the tert-butyl ester, have been linked to resorcinarene (B1253557) and calixarene (B151959) scaffolds to create new chiral stationary phases for chromatography and chiral receptors for molecular recognition. These examples highlight a key derivatization strategy: using this compound not as a reactant to be chemically transformed, but as a complete chiral, amphiphilic cassette to be installed into a larger, functional framework.

Table 3: this compound in Complex Chiral Scaffolds

| Scaffold | Role of this compound | Resulting Architecture | Key Feature | Reference |

|---|---|---|---|---|

| Benzene-1,3,5-tricarboxamide (BTA) | Chiral side-group on BTA core | Helical Supramolecular Polymer | Self-assembly driven by H-bonding and chirality transfer | |

| Calixarenes/Resorcinarenes* | Chiral moiety attached to macrocycle rim | Chiral Receptor / Stationary Phase | Enantioselective recognition |

*Note: The reference study used other L-valine esters, illustrating the general principle applicable to the dodecyl ester.

Circular Dichroism (CD) for Supramolecular Chirality

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the non-covalent interactions that govern the supramolecular assembly of this compound. These methods measure the vibrational modes of a molecule, which are sensitive to its chemical environment, conformation, and bonding. nih.govissp.ac.ru

In the analysis of this compound, specific spectral regions are of particular interest. The FTIR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester group, and the C-H stretching of the valine and dodecyl alkyl chains. Shifts in the position and changes in the shape of the N-H and C=O bands can provide evidence of hydrogen bonding, a key interaction in the self-assembly of amino acid derivatives. researchgate.netacs.orgmdpi.com For instance, a broadened N-H stretch at a lower wavenumber (typically 3400-3200 cm⁻¹) compared to a free amine suggests its participation in hydrogen bonds. Similarly, the ester carbonyl (C=O) stretch, usually found around 1735-1750 cm⁻¹, may shift to lower frequencies upon hydrogen bond formation. mdpi.com

Raman spectroscopy complements FTIR analysis, particularly for non-polar bonds and symmetric vibrations. The C-H stretching modes of the long dodecyl chain (2800-3000 cm⁻¹) and skeletal vibrations of the carbon backbone are often prominent in Raman spectra. researchgate.netsbfisica.org.br Conformational changes in the alkyl chain, which are crucial for understanding packing in solid-state and aggregated systems, can be monitored using Raman spectroscopy. asm.org Comparing the vibrational spectra of this compound in different states (e.g., solid, solution) or temperatures can reveal changes in intermolecular interactions and phase transitions. researchgate.netacs.org

Table 1: Characteristic Vibrational Frequencies for this compound Analysis

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique | Notes |

|---|---|---|---|---|

| Amine (N-H) | 3300-3500 | Stretching | FTIR, Raman | Position is sensitive to hydrogen bonding. |

| Ester (C=O) | 1735-1750 | Stretching | FTIR | A strong, characteristic band. mdpi.com |

| Alkyl (C-H) | 2850-2960 | Stretching | FTIR, Raman | Intense bands from the dodecyl chain. researchgate.net |

| Amine (N-H) | 1590-1650 | Bending | FTIR | Can overlap with other bands. |

This table presents typical frequency ranges. Actual values can vary based on the molecular environment and interactions.

Advanced Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation

Advanced mass spectrometry (MS) is an indispensable technique for the analysis of this compound, providing precise molecular weight determination and structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule with minimal degradation.

For reaction monitoring, for instance in the esterification of L-valine with dodecanol, MS can track the disappearance of reactants and the appearance of the this compound product in real-time. By coupling liquid chromatography with mass spectrometry (LC-MS), reaction mixtures can be separated, allowing for the identification and quantification of the main product, intermediates, and any by-products. nih.govmdpi.com This is crucial for optimizing reaction conditions to maximize yield and purity.

Product confirmation is achieved by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern (MS/MS). The molecular ion peak for this compound (C₁₇H₃₅NO₂) would correspond to its molecular weight plus the mass of the ionizing agent (e.g., [M+H]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. For this compound, expected fragmentation would include the loss of the dodecyl group, cleavage of the ester bond, and fragmentation of the valine moiety. sigmaaldrich.com This fragmentation signature provides unambiguous confirmation of the compound's structure.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₇H₃₅NO₂)

| Ion Type | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 286.2797 | Protonated molecular ion. |

| [M+Na]⁺ | 308.2616 | Sodiated adduct. |

| [M-C₄H₉]⁺ | 228.1858 | Loss of the isobutyl group from valine moiety (as a radical). |

| [M-C₁₂H₂₄]⁺ | 118.0868 | Loss of dodecene from the ester. |

Predicted m/z values are based on monoisotopic masses and are essential for confirming product identity in techniques like GC-MS and LC-MS. mdpi.comsigmaaldrich.com

X-Ray Diffraction and Solid-State Characterization (for self-assembled systems)

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of molecules in the crystalline or solid state. researchgate.netpnu.edu.ua For amphiphilic molecules like this compound, which possess a polar head group (the amino acid) and a non-polar tail (the dodecyl chain), XRD is critical for characterizing their self-assembled structures. researchgate.netacs.org These molecules have a propensity to organize into ordered supramolecular architectures, such as layers or fibrils, driven by hydrogen bonding and hydrophobic interactions. acs.org

Powder X-ray diffraction (PXRD) patterns of solid this compound can provide information on the packing arrangement. rsc.org Sharp, intense peaks are indicative of a well-ordered crystalline material. The positions of the diffraction peaks (in terms of the scattering angle, 2θ) relate to the repeating distances (d-spacings) within the material's structure according to Bragg's Law. In self-assembled systems of long-chain esters, a series of low-angle reflections often indicates a lamellar (layered) structure, where the d-spacing corresponds to the thickness of the molecular layers. acs.org This layer periodicity is influenced by the length of the alkyl chain and whether the chains are interdigitated or arranged in a tail-to-tail bilayer. acs.orgreading.ac.uk At wider angles, diffraction peaks can provide information about the shorter-range packing of the alkyl chains, such as the hexagonal packing common in many comblike polymers and surfactants. acs.org

Single-crystal X-ray diffraction, if suitable crystals can be grown, would provide the most detailed structural information, including precise bond lengths, bond angles, and the nature of the intermolecular hydrogen bonding network that stabilizes the crystal lattice. researchgate.net Such detailed analysis is invaluable for understanding structure-property relationships in these materials.

Table 3: Hypothetical X-Ray Diffraction Parameters for a Self-Assembled this compound System

| Structural Feature | Parameter | Typical Value/Observation | Significance |

|---|---|---|---|

| Layered Structure | Low-angle d-spacing | ~2.5 - 3.5 nm | Indicates the repeat distance of the molecular layers. acs.org |

| Alkyl Chain Packing | Wide-angle d-spacing | ~0.42 nm | Corresponds to the inter-chain distance in a hexagonally packed arrangement. |

| Molecular Arrangement | Crystal System | Orthorhombic or Monoclinic | Common packing symmetries for amino acid derivatives. researchgate.net |

This table is illustrative, based on data from similar long-chain amphiphilic molecules. acs.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of L Valine, Dodecyl Ester

Hydrolysis Kinetics and Mechanisms (Acidic, Basic, and Neutral Conditions)

The ester linkage in L-valine, dodecyl ester is susceptible to hydrolysis, a reaction that cleaves the ester back into L-valine and dodecanol (B89629). smolecule.com This process can be catalyzed by either acids or bases. dalalinstitute.comwikipedia.org

Acidic Hydrolysis : In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis. This reaction is reversible and is the reverse of Fischer esterification. wikipedia.orgucoz.com The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses, eliminating dodecanol and yielding the protonated carboxylic acid of L-valine. youtube.com

Neutral Conditions : At neutral pH, hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions. The reaction can be significantly accelerated by enzymatic catalysis, for instance, by lipases which can operate under mild conditions. researchgate.net

For base-catalyzed hydrolysis of α-amino acid esters, the rate is often found to be first order with respect to both the ester concentration and the hydroxide (B78521) ion concentration. researchgate.netresearchgate.netRate = k[Ester][OH⁻]

Studies on metal-complex-catalyzed base hydrolysis of amino acid esters have determined activation parameters. For example, the hydrolysis of coordinated glycine (B1666218) methyl ester showed that catalysis is primarily due to a significant lowering of the activation enthalpy (ΔH‡). researchgate.netresearchgate.net This suggests that the transition state is stabilized, lowering the energy barrier for the reaction.

Table 1: Illustrative Activation Parameters for Base Hydrolysis of Coordinated Amino Acid Esters Note: This data is for analogous systems and not this compound itself.

| Coordinated Ester | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Reference |

|---|---|---|---|

| [Cu(NTA)(NH₂CH₂CO₂Et)]⁻ | 4.9 | -33 | researchgate.net |

This table is for illustrative purposes, showing typical values for related compounds.

The primary reaction intermediate in both acid- and base-catalyzed ester hydrolysis is a tetrahedral intermediate . testbook.com In this species, the carbonyl carbon, which is typically sp² hybridized, becomes sp³ hybridized and is bonded to four substituents: the original alkyl chain from the valine, the oxygen from the original carbonyl, the alkoxy group (dodecyloxy), and the incoming nucleophile (water or hydroxide). wikipedia.orgtestbook.com In acid-catalyzed hydrolysis, the intermediates are protonated forms, while in base-catalyzed hydrolysis, they are anionic. youtube.com

In some complex cases, particularly with neighboring functional groups, other intermediates can form. For instance, intramolecular reactions involving the amino group can lead to cyclic intermediates, though this is more relevant to the processes discussed in section 4.4. nih.gov

Rate Law Determination and Activation Parameters

Transesterification Reactions

This compound can undergo transesterification, a process where the dodecyl alcohol moiety is exchanged with another alcohol. smolecule.com This reaction is typically catalyzed by an acid or a base, or by enzymes like lipases. The equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. This reaction is a key method for modifying the properties of the ester for different applications. smolecule.com

Oxidation Pathways and Mechanisms

The L-valine moiety of the ester is susceptible to oxidation. The specific pathway depends on the oxidizing agent used.

Oxidation of the Amino Group : The free amino group can be oxidized. For example, reaction with dibenzoyl peroxide can lead to N-benzoyloxy derivatives. publish.csiro.au

Oxidation of the α-C-H Bond : Strong oxidizing agents can target the α-carbon. Studies on N-acetyl amino acid methyl esters have shown that oxidation can occur at the α-C–H bond. researchgate.net

Oxidative Decarboxylation : The catabolism of valine in biological systems involves an initial transamination to give α-ketoisovalerate, followed by oxidative decarboxylation. wikipedia.org While this is a biological pathway, similar transformations can be achieved with chemical oxidants. Studies on the oxidation of L-valine itself by agents like permanganate (B83412) or tributylammonium (B8510715) chlorochromate show that the amino acid is oxidized to the corresponding aldehyde (isobutyraldehyde), CO₂, and ammonia (B1221849). researchgate.nethumanjournals.com It is plausible that this compound would undergo a similar degradation of its amino acid portion under strong oxidizing conditions, while the ester group might be hydrolyzed or remain intact depending on the reaction conditions.

Studies on other amino acids have shown that they can inhibit the oxidation of lipids, acting as antioxidants. nih.gov The valine moiety in the ester could potentially exhibit similar radical-scavenging activity. nih.gov

Aminolysis and Cyclization Processes

The free amino group of this compound allows it to participate in aminolysis and cyclization reactions.

Aminolysis : This involves the reaction of the ester with an amine. This is mechanistically similar to hydrolysis, but with an amine as the nucleophile instead of water, resulting in the formation of an amide.

Cyclization : Amino acid esters are known to undergo intermolecular cyclization to form 2,5-diketopiperazines (DKPs), which are six-membered cyclic dipeptides. wikipedia.org This typically occurs upon self-condensation of two molecules of the amino acid ester, often facilitated by heat. cdnsciencepub.com The rate of this reaction can be influenced by the size of the ester's alkyl group. cdnsciencepub.com The free amino group of one molecule of this compound can act as a nucleophile, attacking the ester carbonyl of a second molecule. Subsequent elimination of two molecules of dodecanol leads to the formation of cyclo(L-Val-L-Val), the diketopiperazine of valine. This process is a common side reaction in peptide synthesis. nih.govrsc.org

Participation in Organometallic Catalysis

Amino acids and their esters are valuable ligands in organometallic chemistry and asymmetric catalysis due to their chirality and the presence of multiple coordination sites (the amino nitrogen and the carbonyl oxygen). rsc.orgmedcraveonline.com this compound can act as a bidentate N,O-ligand, coordinating to a metal center through both the nitrogen of the amino group and the oxygen of the ester's carbonyl group. rsc.org

This coordination can:

Catalyze Hydrolysis : Metal complexes, such as those of Copper(II) or Palladium(II), are known to significantly accelerate the rate of amino acid ester hydrolysis. researchgate.netnih.govtandfonline.comresearchgate.net The metal ion acts as a Lewis acid, polarizing the ester carbonyl group and making it more susceptible to nucleophilic attack. researchgate.net

Serve as a Chiral Ligand : The inherent chirality of the L-valine backbone can be used to induce stereoselectivity in metal-catalyzed reactions. Chiral ligands derived from amino acid esters are employed in various asymmetric transformations, such as N-allylation reactions. nih.govresearchgate.net

Enable α-Carbon Functionalization : By forming a chelate with a metal ion (e.g., Ni(II)), the α-proton of the amino acid ester becomes more acidic and can be removed to form an enolate. This intermediate can then react with electrophiles, allowing for selective α-functionalization, such as allylation, while the amino group remains unprotected. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-Valine |

| Dodecanol |

| Sodium hydroxide |

| Dibenzoyl peroxide |

| α-Ketoisovalerate |

| Isobutyraldehyde |

| 2,5-Diketopiperazine (DKP) |

| Cyclo(L-Val-L-Val) |

Ligand Design and Chiral Induction

The design of effective chiral ligands is fundamental to asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction. L-valine and its derivatives are frequently employed as a source of chirality due to their natural abundance, low cost, and availability in both enantiomeric forms. medcraveonline.com The incorporation of this compound into ligand structures is predicated on the influence of both the stereogenic center and the long alkyl chain on the chiral environment of a catalyst.

The dodecyl ester group significantly increases the steric bulk and lipophilicity of the molecule. In the context of ligand design, this long alkyl chain can play several roles in chiral induction:

Steric Shielding: The bulky dodecyl group can create a well-defined chiral pocket around a metal center, sterically hindering one approach of a prochiral substrate, thereby favoring the formation of one enantiomer over the other.

Supramolecular Assembly: Long alkyl chains can promote the self-assembly of catalyst molecules into ordered, chiral supramolecular structures, such as helical polymers. researchgate.net These higher-order structures can amplify the chirality, leading to enhanced enantioselectivity in catalytic reactions. Research on benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives of amino acid esters, including dodecyl esters, shows they can form long, helical supramolecular polymers, indicating a pathway for chiral amplification. researchgate.net

Solubility and Catalyst Placement: The hydrophobic dodecyl chain influences the ligand's solubility, allowing for catalysis in less polar solvents or facilitating the formation of micelles in aqueous media, where the catalytic reaction can proceed within a controlled chiral environment. core.ac.uk

While direct studies on ligands derived exclusively from this compound are limited in the surveyed literature, research on analogous compounds provides strong evidence for its potential. For instance, studies on the polymerization of N-maleoyl-L-phenylalanine alkyl esters have shown that the bulkiness of the ester group is favorable for asymmetric induction in the polymer main chain. researchgate.net The dodecyl ester of phenylalanine (DPAM) was noted in this context. researchgate.net

Furthermore, L-valine-based chiral ionic liquids (CILs) featuring long alkyl chains, including dodecyl, have been synthesized. rsc.org These molecules, which incorporate the L-valine moiety into a 1,2,3-triazolium structure, are optically active and demonstrate how the valine dodecyl unit can be integrated into larger, functional chiral architectures. rsc.org

The general principle of using L-valine derivatives as organocatalysts is also well-established. For example, L-valine derived N-heterocyclic carbene (NHC) precursors have been successfully used in the organocatalytic desymmetrization of prochiral compounds, affording products with high enantiomeric excess. nih.gov This underscores the utility of the valine scaffold in creating effective chiral catalysts.

| Compound/Catalyst System | Application | Key Finding on Chiral Induction |

| N-maleoyl-L-phenylalanine dodecyl ester (DPAM) | Radical Polymerization | The bulkiness of the ester group was found to be favorable for asymmetric induction in the main chain of the homopolymer. researchgate.net |

| L-valine based 1,2,3-triazolium ionic liquids (with dodecyl chain) | Chiral Ionic Liquids | Synthesis of optically active room temperature ionic liquids, demonstrating the incorporation of the valine dodecyl unit into functional chiral molecules. rsc.org |

| Benzene-1,3,5-tricarboxamide (BTA)-amino acid dodecyl esters | Supramolecular Chemistry | Form long helical supramolecular polymers, creating a larger chiral assembly from individual chiral molecules. researchgate.net |

| L-valine-derived NHC-precursor | Organocatalytic Desymmetrization | Efficiently produced planar chiral monoesters with high enantioselectivity (92:8 er). nih.gov |

Reaction Scope and Selectivity (e.g., asymmetric hydroamination, cross-coupling)

The application of chiral ligands derived from amino acids is widespread across various asymmetric transformations. However, specific documented use of this compound as a ligand in asymmetric hydroamination or cross-coupling reactions is not prominent in the reviewed scientific literature. The discussion of its potential is therefore based on the performance of other, closely related L-valine-derived ligands in these and similar reactions.

Asymmetric Hydroamination: This reaction, involving the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing chiral amines. The success of this reaction relies heavily on the catalyst system, often composed of a metal and a chiral ligand. While this compound itself is not cited, other L-valine derivatives have been used to create ligands for related asymmetric C-N bond-forming reactions. For example, chiral cobalt complexes synthesized from L-valine have been shown to be effective catalysts for the asymmetric Henry reaction (nitroaldol reaction), producing chiral nitroaldols in excellent yield and enantiomeric excess (ee). medcraveonline.com This demonstrates the capacity of L-valine-based ligands to induce high selectivity in reactions forming new carbon-nitrogen bonds.

Cross-Coupling Reactions: Asymmetric cross-coupling reactions are powerful tools for the construction of chiral C-C bonds. The Suzuki-Miyaura coupling, for instance, has been rendered highly enantioselective through the use of macromolecular helical catalysts. In one study, a helical polymer ligand was used in conjunction with N-protected amino acid methyl esters (such as Ac-L-Pro-OMe) as chiral additives to achieve up to 95% ee. rsc.org This approach, which relies on inducing a single-handed screw-sense in the polymer ligand through non-bonding interactions with a chiral additive, suggests a potential role for chiral molecules like this compound. Its structure combines a recognized chiral source (L-valine) with a long alkyl chain that could influence the helical conformation of such polymer ligands.

The table below summarizes the performance of catalysts derived from L-valine or its simpler esters in relevant asymmetric reactions, providing a benchmark for the potential, albeit currently undocumented, application of the dodecyl ester derivative.

| Catalyst/Ligand Source | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral cobalt complexes from L-valine | Asymmetric Henry Reaction | Benzaldehyde and Nitromethane | Excellent | High |

| L-valine derived N-sulfinamide | Asymmetric Hydrosilylation of Ketimines | N-aryl ketimines | up to 98% | up to 98% |

| L-valine derived NHC-precursor | Organocatalytic Desymmetrization | Diformyl[2.2]paracyclophane | 51% | 84% (92:8 er) |

| PQXphos with Ac-L-Pro-OMe | Suzuki-Miyaura Coupling | Aryl halide and boronic acid | N/A | up to 95% |

Data presented is for L-valine or its simple ester derivatives, as direct data for the dodecyl ester in these specific reactions is not available in the cited literature. The data illustrates the general effectiveness of the L-valine chiral scaffold.

Physicochemical Behavior and Supramolecular Assembly in Non Biological Systems

Surface Activity and Interfacial Adsorption Properties

The dual nature of L-Valine, dodecyl ester's molecular structure makes it highly surface-active. This property is fundamental to its ability to adsorb at interfaces, such as the air/water and oil/water interfaces, thereby reducing the interfacial tension. The efficiency and effectiveness of this process are quantified by parameters like the critical micelle concentration (CMC).

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This process is driven by the hydrophobic effect, where the nonpolar tails of the amphiphiles are sequestered from the aqueous environment. For amino acid-based surfactants, the CMC is influenced by factors such as the length of the hydrophobic tail and the nature of the headgroup. Generally, an increase in the length of the hydrocarbon tail leads to a decrease in the CMC value, as the increased hydrophobicity promotes aggregation at lower concentrations. academie-sciences.frfrontiersin.org

Studies on similar amino acid-based surfactants have shown that the CMC can be determined using various techniques, including surface tension measurements, conductivity, and fluorescence spectroscopy. iitkgp.ac.inresearchgate.net For instance, in the case of N-(2-hydroxydodecyl)-L-valine, two distinct breaks in the surface tension versus concentration plot were observed, indicating a stepwise aggregation process with two critical aggregation concentrations. iitkgp.ac.inresearchgate.net This highlights the complex aggregation behavior that can arise from the specific molecular architecture of amino acid surfactants.

| Parameter | Description | Influencing Factors |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Length of the hydrophobic tail, nature of the headgroup, temperature, presence of salts. |

Air/Water and Oil/Water Interfacial Tension

This compound, like other amino acid surfactants, effectively reduces the surface tension at the air/water interface and the interfacial tension at the oil/water interface. academie-sciences.fr The amphiphilic molecules orient themselves at the interface, with the hydrophilic headgroup remaining in the aqueous phase and the hydrophobic tail extending into the air or oil phase. This adsorption lowers the free energy of the interface.

Research on dodecyl esters of other amino acids has demonstrated their ability to lower interfacial tension. academie-sciences.fr The effectiveness of these surfactants in reducing interfacial tension is crucial for applications such as emulsification. researchgate.net Studies on related systems have shown that the structure of the amino acid headgroup plays a significant role in the interfacial adsorption characteristics. academie-sciences.fr For example, the presence of additional functional groups can influence the packing of the surfactant molecules at the interface and, consequently, the extent of tension reduction.

Self-Assembly into Ordered Nanostructures

Beyond the formation of simple micelles, this compound and related amino acid-based amphiphiles can self-assemble into a variety of more complex and ordered nanostructures. nih.gov These structures are formed through a balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The specific morphology of the resulting assembly is highly dependent on the molecular structure of the amphiphile and the surrounding environmental conditions.

Micelle and Vesicle Formation

At concentrations above the CMC, this compound molecules aggregate to form micelles. researchgate.net The geometry of these micelles can vary, from spherical to cylindrical or rod-like, depending on factors such as the packing parameter of the surfactant. iitkgp.ac.in

| Nanostructure | Description | Formation Conditions |

| Micelle | Aggregates of surfactant molecules with hydrophobic tails in the core and hydrophilic heads at the surface. | Concentration above the CMC. |

| Vesicle | Enclosed bilayer structures with an aqueous core. | Dependent on surfactant geometry and solution conditions. |

Gelation and Hydrogel Formation

Under specific conditions of concentration, pH, and temperature, certain L-valine derivatives have been shown to act as low-molecular-weight gelators, forming hydrogels. researchgate.netacs.org This process involves the self-assembly of the amphiphiles into a three-dimensional network of entangled fibers that immobilizes the solvent. rsc.org The formation of these networks is often driven by specific intermolecular interactions, such as hydrogen bonding between the amino acid headgroups. researchgate.netrsc.org

For instance, N-(2-hydroxyalkyl)-L-valine derivatives have been found to form gels in aqueous buffer at a specific pH. researchgate.net The efficiency of gelation can be influenced by the length of the hydrocarbon tail. researchgate.net The ability of these simple molecules to form extensive networks highlights the importance of directional interactions in guiding supramolecular assembly. rsc.org

Formation of Fibers, Ribbons, and Tubes

The self-assembly of L-valine derivatives can lead to the formation of various elongated nanostructures, including fibers, ribbons, and tubes. nih.gov The chirality of the L-valine headgroup can play a crucial role in directing the formation of helical structures. For example, N-(2-hydroxydodecyl) valine was found to form helical fibers in certain organic solvents, with the helicity being dependent on the chirality of the valine used. nih.gov

Transmission electron microscopy (TEM) has been a key technique in visualizing these structures. Studies on N-(2-hydroxydodecyl)-L-valine have revealed the existence of separated tubules and even tubules with multiple Y-type junctions in moderately concentrated solutions. iitkgp.ac.inresearchgate.net At higher concentrations, these branched tubules can break to form separate tubular structures, which can further transform into rod-like micelles. iitkgp.ac.in This demonstrates a hierarchical self-assembly process where the final morphology is a result of a cascade of aggregation events.

Supramolecular Polymerization

This compound, when attached as a side chain to a central scaffolding molecule like benzene-1,3,5-tricarboxamide (B1221032) (BTA), can participate in supramolecular polymerization. rsc.orgnih.gov This process involves the non-covalent linking of monomeric units to form long, polymer-like chains. rsc.orgnih.gov The resulting supramolecular polymers are dynamic structures, capable of adapting their constitution in response to their environment. rsc.orgnih.gov

Research on BTA derivatives functionalized with valine dodecyl ester has shown that these molecules can assemble into one-dimensional, rigid cylinders or helical nanostructures. rsc.org However, the formation of these long polymers is not always guaranteed and exists in competition with the formation of smaller, discrete aggregates such as dimers. rsc.orgnih.govresearchgate.net The specific outcome is highly dependent on the interplay of various non-covalent interactions and the stereochemistry of the monomers. rsc.orgnih.gov For instance, small-angle neutron scattering experiments on related systems have confirmed the formation of long, rigid one-dimensional cylinders with lengths exceeding 1000 Å. rsc.org

Driving Forces for Self-Assembly

The spontaneous organization of this compound derivatives into ordered supramolecular structures is governed by a delicate balance of several non-covalent interactions. bilkent.edu.tracs.org These forces, acting in concert, determine the morphology and stability of the final assembly. acs.org

Hydrogen bonding is a critical driving force in the self-assembly of this compound conjugates. researchgate.netacs.org In systems where it is attached to a BTA core, two primary, competing hydrogen-bonding patterns are observed:

Amide-Amide Hydrogen Bonds: Interactions between the amide N-H groups and the amide C=O groups of adjacent BTA molecules lead to the formation of extended, helical stacks or rods, which are the basis of the supramolecular polymer. nih.govresearchgate.netresearchgate.net This is the expected and well-studied assembly pathway for many BTA derivatives. researchgate.net

Amide-Ester Hydrogen Bonds: Alternatively, hydrogen bonds can form between the amide N-H group and the ester carbonyl (C=O) of the dodecyl ester moiety. researchgate.netresearchgate.net This interaction pattern typically results in the formation of discrete, closed-off dimeric capsules rather than long polymers. researchgate.netresearchgate.net

The substituent on the amino ester's α-carbon—in this case, the isopropyl group of valine—plays a crucial role in dictating which hydrogen-bonding motif prevails. researchgate.net This allows for fine-tuning of the self-assembly outcome, pushing the equilibrium toward either long polymers or simple dimers. researchgate.net

The distinct molecular architecture of this compound, featuring a long aliphatic dodecyl chain, introduces significant hydrophobic interactions as a driving force for self-assembly, particularly in polar solvents or when organized in non-polar media. acs.orgmdpi.com The tendency of these hydrophobic tails to minimize contact with unfavorable environments promotes aggregation. bilkent.edu.tracs.org

Electrostatic interactions also play a complex role. bilkent.edu.trmdpi.com While the molecule is neutral, the amino group can be protonated (carrying a positive charge) or deprotonated depending on the pH of the surrounding medium. mdpi.com In a charged state, electrostatic repulsion between like charges can inhibit aggregation. mdpi.com Conversely, these charges can be shielded by the presence of salt ions, which weakens repulsion and allows other forces like hydrogen bonding and hydrophobic interactions to trigger self-assembly. mdpi.com Electrostatic attraction between opposite charges can also be a powerful tool in directing the co-assembly of different components. acs.org

This compound itself lacks an aromatic system, but when conjugated to a π-rich core like BTA, π-π stacking becomes a dominant force in its self-assembly. rsc.orgnih.govacs.org This interaction involves the face-to-face or offset stacking of the aromatic rings of the BTA cores. nih.govacs.org

In the formation of BTA-based supramolecular polymers, π-π stacking works cooperatively with the network of hydrogen bonds. nih.gov The stacking of the central aromatic units drives the formation of a one-dimensional columnar structure, while the hydrogen bonds provide directional stability, often resulting in a helical arrangement of the monomers around the central axis. rsc.orgnih.gov The interplay is crucial; the distance required for optimal π-π stacking (around 3.4 Å) and that for β-sheet-like hydrogen bonding (around 4.8 Å) may require some structural distortion, highlighting the complexity of these combined interactions. nih.gov

Hydrophobic and Electrostatic Interactions

Influence of Environmental Stimuli on Self-Assembly (e.g., pH, temperature, solvent, ionic strength)

The self-assembly of this compound derivatives is highly sensitive to external environmental conditions, which can be used to control the resulting supramolecular structures. researchgate.net

Temperature: The stability of the different assembled species is temperature-dependent. For BTA-amino dodecyl esters, studies have shown that the amide-bonded stacks (polymers) can be stable up to high temperatures (e.g., 213 °C) in bulk, while the ester-bonded dimers may be favored at other temperature ranges. researchgate.net Heating and cooling cycles can be used to reversibly switch between assembled and disassembled states. thieme-connect.com

Solvent: The choice of solvent has a profound impact on self-assembly. In non-polar solvents like cyclohexane, BTA derivatives of amino dodecyl esters can form long, rod-like structures that lead to viscous solutions or even gels. researchgate.net The solvent affects the strength of both hydrophobic interactions and hydrogen bonds, thereby influencing the equilibrium between different aggregated forms. rsc.org

pH and Ionic Strength: As the amino group of the valine moiety is pH-sensitive, changes in pH can alter the protonation state and introduce or neutralize electrostatic charges. mdpi.comnii.ac.jp This can trigger or disrupt the self-assembly process. thieme-connect.com For example, introducing charges can lead to electrostatic repulsion that breaks apart an assembly, while adding salt can screen these charges and promote aggregation. mdpi.com This pH-responsiveness is a key feature for creating "smart" materials. rsc.org

A systematic study of various BTA-amino dodecyl esters demonstrated that by altering the substituent, concentration, and temperature, one can precisely control whether the system forms stacks or dimers in cyclohexane. researchgate.net

| Stimulus | Effect on this compound Conjugate Assembly |

| Temperature | Can shift the equilibrium between polymeric stacks and discrete dimers. researchgate.net |

| Solvent | Polarity influences the strength of hydrophobic and hydrogen-bonding interactions, determining the type of structure formed (e.g., gels in cyclohexane). rsc.orgresearchgate.net |

| pH | Alters the protonation state of the amino group, modulating electrostatic interactions and potentially triggering assembly or disassembly. rsc.orgnii.ac.jp |

| Ionic Strength | Can screen electrostatic repulsions between charged monomers, facilitating aggregation. mdpi.com |

Chiral Aggregation and Chiral Amplification Effects

The intrinsic chirality of the L-valine residue is a powerful element that directs the formation of chiral supramolecular structures. rsc.orgresearchgate.net This chirality can be transferred from the molecular level to the macroscopic scale of the assembly. rsc.org

A remarkable finding in the study of BTA derivatives with valine dodecyl ester is the differential behavior of homochiral and heterochiral mixtures. rsc.orgnih.gov

Homochiral monomers (e.g., a pure solution of the L-valine derivative) were found to exclusively form discrete dimers. rsc.orgnih.gov

Heterochiral monomers (e.g., a mixture of L-valine and D-valine derivatives), however, showed a strong propensity to form long, rod-like supramolecular polymers. rsc.orgnih.gov

This phenomenon indicates a stereochemical preference in the polymerization process. Furthermore, when chiral monomers like BTA-L-valine dodecyl ester are co-polymerized with achiral BTA monomers, a strong chiral amplification effect can be observed. rsc.orgrsc.org This is known as the "sergeants-and-soldiers effect," where a small fraction of chiral "sergeants" (the valine derivative) can impose their preferred helical direction onto a large majority of achiral "soldiers." rsc.org This leads to a helical nanostructure with a strong optical response, as detected by circular dichroism spectroscopy. rsc.org

| Monomer Composition | Predominant Assembly | Chiral Effect |

| Homochiral (BTA-L-Val-dodecyl ester only) | Dimers | Chirality contained in discrete units. rsc.orgnih.gov |

| Heterochiral (Mixture of BTA-L-Val & BTA-D-Val dodecyl esters) | Long, rod-like polymers | Heterochiral recognition promotes polymerization. rsc.orgnih.gov |

| Copolymer (Chiral BTA-L-Val & achiral BTA) | Helical polymers | Chiral Amplification ("Sergeants-and-Soldiers" effect). rsc.orgrsc.org |

Applications in Advanced Materials Science and Analytical Chemistry

As Monomers and Building Blocks for Polymeric Materials

L-Valine, dodecyl ester serves as a fundamental component in the bottom-up fabrication of complex polymeric structures. Its inherent chirality and capacity for self-assembly are key to its function in this domain.

This compound has been effectively utilized as a monomer in the formation of supramolecular polymers. These are long, polymer-like arrays of molecules held together by non-covalent interactions, such as hydrogen bonds and π-π stacking.

In one notable example, this compound was conjugated with benzene-1,3,5-tricarboxamide (B1221032) (BTA) to create BTA-amino acid ester monomers. rsc.orgresearchgate.net These monomers exhibit a propensity for self-assembly into long, helical supramolecular polymers. rsc.orgresearchgate.net The process is cooperative, driven by a combination of π-π stacking between the aromatic BTA cores and a network of hydrogen bonds between the amide groups. rsc.org Interestingly, the chirality of the valine ester plays a crucial role; heterochiral monomers (a mixture of L- and D-valine dodecyl ester derivatives) were found to form long, rod-like structures, while homochiral analogues only formed dimers. rsc.org This self-assembly into one-dimensional cylinders was confirmed by small-angle neutron scattering experiments, revealing structures with lengths exceeding 1000 Å. rsc.org The resulting supramolecular polymers display intense signals in circular dichroism (CD) spectroscopy, a direct consequence of the chiral organization at the nanoscale. rsc.orgresearchgate.net

| Monomer System | Observed Assembly | Driving Forces | Experimental Evidence |

| Heterochiral BTA-valine dodecyl ester | Long, rod-like supramolecular polymers | π-π stacking, hydrogen bonding | Increased relative viscosity, Small-angle neutron scattering |

| Homochiral BTA-valine dodecyl ester | Dimers | π-π stacking, hydrogen bonding | Limited increase in viscosity |

The use of amino acid derivatives like this compound is a cornerstone of bio-inspired materials design. This approach seeks to mimic the hierarchical structures and functionalities found in biological systems to create novel materials. The inherent biocompatibility and biodegradability of amino acid-based compounds make them particularly attractive for biomedical applications. smolecule.com

L-Valine, with its tendency to favor the formation of β-sheet-like structures, is a valuable component in designing peptidomimetic materials. acs.org While not directly detailing the use of the dodecyl ester in this specific context, the principle of using L-Valine to direct the assembly of peptide-based materials is well-established. These bio-inspired materials can be designed to be responsive to various stimuli, a property that is highly sought after for applications in drug delivery and tissue engineering. scispace.com The amphiphilic nature of this compound, with its distinct hydrophilic and hydrophobic domains, is a key feature often exploited in the design of self-assembling bio-inspired systems. smolecule.com

Supramolecular Polymers

Development of Functional Soft Materials

The self-assembly properties of this compound also lend themselves to the creation of functional soft materials, which are characterized by their deformable nature and responsiveness to external stimuli.

L-Valine derivatives are known to act as low-molecular-weight gelators (LMWGs), capable of forming organogels in various organic solvents. researchgate.netuniroma1.it These gels are formed through the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent, leading to a semi-solid material. uniroma1.it The formation of these networks is driven by non-covalent interactions, including hydrogen bonding and van der Waals forces. acs.org

For instance, two-component organogelation systems have been developed based on N-dodecyl-L-amino acids (acting as the acidic component) and N-ε-dodecyl-L-lysine esters (acting as the basic component). uniroma1.itacs.org While this example doesn't specifically use this compound, it highlights the principle of using long-chain amino acid derivatives to create organogels. The mechanical properties of these gels can often be tuned by altering the chemical structure of the gelator, the solvent, or by introducing external stimuli such as pH changes. acs.org The ability to form gels in eco-friendly solvents commonly used in cosmetics, such as esters of lauric and myristic acids, has been demonstrated for related compounds. researchgate.net

Amino acids and their derivatives, including esters, are being explored for their potential in creating novel liquid crystal (LC) systems. nih.gov Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The incorporation of chiral molecules like L-Valine derivatives can induce the formation of chiral LC phases. nih.gov

While direct research on this compound in liquid crystal systems is not extensively documented in the provided results, the general principle of using amino acids to construct liquid crystalline materials is an active area of research. nih.gov The amphiphilic nature of such molecules can lead to the formation of lyotropic liquid crystal phases in the presence of a solvent. Furthermore, the development of liquid crystal systems with low toxicity is crucial for their application in conjunction with living cells, making amino acid-based LCs a promising avenue of investigation. google.com Optical sensors based on liquid crystals have also been developed for the detection of amino acids like valine. pe.org.pl

Gels with Tunable Mechanical Properties

Role in Chiral Separation and Recognition

The chirality of this compound makes it a valuable tool in the field of analytical chemistry, specifically for the separation of enantiomers—mirror-image isomers of a chiral molecule.

L-Valine and its derivatives have been successfully employed as chiral selectors in various chromatographic techniques. In ligand-exchange micellar electrokinetic capillary chromatography (MEKC), a chiral copper(II)-L-valine complex, incorporated into sodium dodecyl sulfate (B86663) (SDS) micelles, has been used for the simultaneous chiral resolution of underivatized and dansyl amino acid enantiomers. core.ac.uknih.gov In this system, the L-valine complex acts as the chiral selector, interacting differently with the two enantiomers of the analyte, leading to their separation. core.ac.uknih.gov The presence of SDS micelles was found to be crucial for achieving separation. core.ac.uknih.gov

Furthermore, N-n-dodecyl-L-hydroxyproline, a structurally related compound, has been shown to effectively resolve racemates of amino acids such as phenylalanine, valine, and isoleucine using high-speed counter-current chromatography (HSCCC). nih.gov This demonstrates the potential of N-acylated amino acids with long alkyl chains in chiral separation processes. The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the racemate, which have different stabilities, allowing for their separation.

| Technique | Chiral Selector System | Analytes Separated | Key Finding |

| Ligand-Exchange MEKC | Copper(II)-L-valine complex in SDS micelles | Dansyl amino acids, underivatized amino acids | SDS micelles are essential for effective chiral resolution. core.ac.uknih.gov |

| HSCCC | N-n-dodecyl-L-hydroxyproline | Phenylalanine, valine, isoleucine racemates | Successful resolution of amino acid enantiomers. nih.gov |

Chiral Selectors in Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes micelles as a pseudostationary phase to separate a wide range of analytes, including neutral molecules. In the context of chiral separations, the incorporation of a chiral selector into the micellar system is essential for resolving enantiomers.

This compound and similar N-acylamino acid derivatives can self-assemble into vesicles that act as a chiral pseudostationary phase in MEKC. iitkgp.ac.in For instance, sodium N-(4-n-dodecyloxybenzoyl)-L-valinate (SDLV), a derivative of L-valine, has been shown to form vesicles that are effective in the enantioseparation of atropisomeric compounds. iitkgp.ac.in The effectiveness of these amino acid-based surfactants as chiral selectors is attributed to the combination of their hydrophobic and hydrophilic components, which allows for differential interactions with enantiomers. iitkgp.ac.insmolecule.com The use of polymeric surfactants derived from amino acids, such as poly(sodium N-undecylenyl amino L-valinate), has also demonstrated versatility as a chiral selector in MEKC for separating various acidic and basic drugs, as well as neutral compounds. researchgate.net

| Technique | Chiral Selector/System | Application |

| MEKC | Sodium N-(4-n-dodecyloxybenzoyl)-L-valinate (SDLV) vesicles | Enantioseparation of atropisomers |

| MEKC | Poly(sodium N-undecylenyl amino L-valinate) [poly(L-SUV)] | Chiral separation of acidic and basic drugs, and neutral compounds |

| MEKC | Sodium N-dodecanoyl-L-valinate (SDVal) | Separation of amino acid derivatives and phenylthiohydantoin amino acids |

Enantiomeric Resolution Techniques

The ability to separate enantiomers is critical in the pharmaceutical industry and various other fields. This compound and related compounds have been employed in several enantiomeric resolution techniques beyond MEKC.

One approach involves using these compounds in enantioselective liquid-liquid extraction (ELLE). nih.gov For example, N-n-dodecyl-l-hydroxyproline has been successfully used to resolve racemates of amino acids like phenylalanine, valine, and isoleucine. nih.gov Another strategy is the use of L-valine derivatives in combination with other chiral selectors to create synergistic systems. For instance, the addition of L-valine tert-butyl ester bis(trifluoromethane)sulfonamide as an additive to a vancomycin-based system in capillary electrophoresis significantly improved the enantioseparation of profens. semanticscholar.org

Furthermore, L-valine derivatives have been integral to the development of chiral stationary phases (CSPs) for gas chromatography. A CSP created by attaching an L-valine diamide (B1670390) chiral selector to a polysiloxane demonstrated effective enantioselectivity for α-amino acid derivatives. nih.gov

| Resolution Technique | L-Valine Derivative/System | Target Molecules |

| Enantioselective Liquid-Liquid Extraction (ELLE) | N-n-dodecyl-l-hydroxyproline | Phenylalanine, valine, isoleucine racemates |

| Capillary Electrophoresis (CE) | L-valine tert-butyl ester bis(trifluoromethane)sulfonamide with vancomycin | Profens |

| Gas Chromatography (GC) | L-valine diamide chiral stationary phase (Chirasil-Val-C11) | α-amino acid derivatives |

Pre-biotic Chemistry and Protocellular Systems

The study of prebiotic chemistry seeks to understand the origins of the essential molecules of life. L-Valine and its derivatives are relevant to this field due to their potential role in the formation of early cellular structures.

The amphiphilic nature of compounds like this compound allows them to self-assemble into vesicles in aqueous environments. researchgate.net These vesicles can be considered simple models for protocells, the primitive compartments that may have preceded modern biological cells. nih.gov Research has shown that fatty acids, which share structural similarities with the hydrophobic tail of this compound, can form vesicles that encapsulate other molecules and facilitate chemical reactions at their interfaces. researchgate.net This suggests that amino acid amphiphiles could have played a dual role in prebiotic conditions: providing compartmentalization through self-assembly and catalyzing reactions at the vesicle surface. researchgate.net

The presence of amino acids, including valine, in meteorites suggests a possible extraterrestrial source for these crucial building blocks of life. tcd.ie Experiments have explored how these prebiotic molecules could have self-organized. For example, the synthesis of dipeptide derivatives has been shown to occur within vesicles, with the newly formed peptide integrating into the vesicle's bilayer. whiterose.ac.uk This process demonstrates a potential pathway for the growth and evolution of protocellular structures.

Carbon Dioxide Capture Applications (referencing L-Valine in general)

The capture and storage of carbon dioxide (CO2) are critical strategies for mitigating climate change. Aqueous solutions of amino acids, including L-Valine, have emerged as promising alternatives to traditional amine-based solvents for CO2 capture. acs.orgresearchgate.net

Amino acid solutions offer several advantages, such as lower volatility, higher resistance to oxidative degradation, and greater environmental friendliness compared to conventional solvents like monoethanolamine (MEA). researchgate.net L-Valine, in particular, has been studied for its potential in CO2 capture due to its relatively low cost and large-scale production for other industries. acs.org

Research has demonstrated that aqueous solutions of L-Valine can effectively capture CO2. acs.org The process involves the reaction of CO2 with the amino acid to form carbamates and bicarbonates. The efficiency of this capture can be further enhanced by the addition of surfactants. acs.org Moreover, some amino acid-based systems can be combined with biocatalysts, such as carbonic anhydrase, to improve the kinetics of CO2 absorption. google.com The development of these green and sustainable solvents is a significant step towards more energy-efficient and environmentally benign carbon capture technologies. acs.orgresearchgate.net

| Compound | Application | Significance |

| Aqueous L-Valine Solution | Carbon Dioxide (CO2) Capture | A sustainable and greener alternative to conventional amine solvents, with potential for enhanced efficiency through additives. acs.org |

| L-Valine with Biocatalysts (e.g., Carbonic Anhydrase) | Enhanced CO2 Absorption | Improves the rate of CO2 capture in aqueous amino acid solutions. google.com |

Biochemical and Biophysical Studies in Vitro Context

Enzymatic Reactivity and Biocatalysis

The enzymatic synthesis and modification of amino acid esters like L-valine, dodecyl ester are of significant interest due to the mild reaction conditions and high selectivity offered by enzymes. smolecule.com Lipases and esterases are the primary enzymes utilized for these transformations. jmbfs.org

Substrate Specificity of Esterases and Lipases

Esterases and lipases are hydrolases that catalyze the cleavage and formation of ester bonds. nottingham.ac.uk While both enzyme classes act on esters, they exhibit differences in substrate preference. Esterases typically hydrolyze esters with short-chain fatty acids (≤10 carbons), whereas lipases act on esters with long-chain fatty acids (≥10 carbons). jmbfs.org Given that this compound contains a 12-carbon chain, it is a more suitable substrate for lipases.

The specificity of lipases can be influenced by several factors, including the source of the enzyme, the reaction medium, and the structure of both the acyl donor and the alcohol. mdpi.comrsc.org For instance, lipases from different microbial sources, such as Candida rugosa and Thermomyces lanuginosus, exhibit varying degrees of activity and selectivity towards different substrates. researchgate.netmdpi.com The chain length of the fatty acid ester significantly impacts the reaction rate and yield in lipase-catalyzed reactions.

Enzyme Inhibition and Activation Studies (in vitro)

The interaction of compounds with enzymes can lead to either inhibition or activation of their catalytic activity. In the context of this compound, while direct inhibition or activation studies are not extensively documented in the provided search results, related compounds offer insights. For example, N-formyl-L-leucine [S-(E)]-1-(2-nonenyl)dodecyl ester, a structural analog of the lipase (B570770) inhibitor Orlistat, demonstrates potent inhibition of pancreatic lipases. This suggests that amino acid esters with long alkyl chains can interact with the active sites of lipases.

The activity of lipases can be significantly enhanced through various strategies. For instance, the presence of detergents and triglycerides can induce and emulsify substrates, thereby increasing enzyme production and activity. frontiersin.org Furthermore, immobilizing lipases on hydrophobic supports can lead to conformational changes that increase their catalytic activity. rsc.org The activity of L-valine dehydrogenase from Streptomyces cinnamonensis, an enzyme involved in valine metabolism, is notably decreased by thiol-reactive reagents, indicating the importance of cysteine residues for its function. nih.gov

Biocatalytic Production of this compound

The enzymatic synthesis of amino acid esters is a preferred method over chemical synthesis due to its milder conditions and higher specificity. smolecule.com Lipase-catalyzed esterification is a common method for producing this compound. smolecule.com This process typically involves the reaction of L-valine with dodecanol (B89629) in the presence of a lipase in a non-aqueous solvent. smolecule.com

Continuous-flow microreactors have also been developed for the lipase-catalyzed synthesis of amino acid esters, offering advantages such as short reaction times and high yields under green reaction conditions. mdpi.com

In Vitro Studies of Molecular Interactions with Biological Mimics

The amphiphilic nature of this compound drives its interaction with lipid membranes and proteins, which can be studied in vitro using model systems.

Membrane Mimicry and Liposome (B1194612)/Vesicle Interactions

Liposomes and vesicles are self-assembled structures of phospholipids (B1166683) in an aqueous medium, serving as simple mimics of biological membranes. The interaction of amphiphilic molecules with these structures provides insights into their potential effects on cell membranes.

Studies on similar amino acid-based surfactants have shown that they can be incorporated into liposomal formulations. For instance, amino acids have been used as cryoprotectants in the freeze-drying of liposomes, where they are thought to form hydrogen bonds with phospholipids and prevent ice-crystal-induced damage. sysrevpharm.org Cationic bolaamphiphiles with terminal dipeptide groups, including L-valine, have been shown to form vesicles in aqueous solutions. acs.org These vesicles are capable of encapsulating hydrophobic molecules, demonstrating their potential as delivery systems. acs.org The interaction of such vesicles with liposomes can cause significant structural and morphological changes to the liposome membrane. acs.org

Peptide and Protein Interaction Studies (in vitro)

The interactions between small molecules and proteins are fundamental to many biological processes. In vitro techniques such as peptide arrays and various spectroscopic methods can be used to study these interactions. rsc.org

While direct studies on the interaction of this compound with specific proteins are not detailed in the provided results, the behavior of related amino acid derivatives offers valuable parallels. Vanadium complexes with Schiff base ligands derived from L-valine have been shown to bind to bovine serum albumin (BSA), a major transport protein in the blood. mdpi.com This interaction is crucial for the transport of these complexes to various tissues. mdpi.com

Furthermore, peptides containing L-valine can exhibit specific binding to proteins. For example, a tripeptide containing valine (CVL) has been shown to inhibit elastase activity, with molecular docking studies revealing hydrogen bonding between the valine residue and the enzyme's active site. mdpi.com The study of protein-protein interactions can be facilitated by using peptide arrays, where overlapping peptides from one protein are screened for binding to its partner protein. rsc.org Chemical crosslinkers can also be used to covalently link interacting proteins or peptides, allowing for the analysis of these interactions. thermofisher.com

Biochemical Pathways of L-Valine Catabolism and Anabolism (general L-valine context)

L-valine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic processes. wikipedia.org Its metabolic pathways, encompassing both its synthesis (anabolism) and breakdown (catabolism), are intricate and tightly regulated processes primarily studied in microorganisms and plants, as animals cannot synthesize it. wikipedia.org

Anabolism: The Biosynthesis of L-Valine

The biosynthesis of L-valine typically starts from pyruvate (B1213749), a key intermediate in central metabolism. nih.govasm.org The pathway involves a series of enzymatic reactions to construct the characteristic branched-chain structure of valine. asm.org This anabolic route is not exclusive to L-valine and shares enzymes with the biosynthetic pathways of other branched-chain amino acids like L-leucine and L-isoleucine. nih.govresearchgate.net